7-Methoxy-imidazo[1,2-a]pyridin-2-ol

PI3K/mTOR dual inhibition Kinase inhibitor design Fragment-based drug discovery

7-Methoxy-imidazo[1,2-a]pyridin-2-ol is a heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine bicyclic core bearing a 7-methoxy substituent and a 2-hydroxy functional group. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its broad pharmacological relevance.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B8011860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-imidazo[1,2-a]pyridin-2-ol
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CN2C=C1)O
InChIInChI=1S/C8H8N2O2/c1-12-6-2-3-10-5-8(11)9-7(10)4-6/h2-5,11H,1H3
InChIKeyFVXASIOUCRYSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-imidazo[1,2-a]pyridin-2-ol: Procurement-Ready Profile of an Imidazopyridine Scaffold for Targeted Lead Optimization


7-Methoxy-imidazo[1,2-a]pyridin-2-ol is a heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine bicyclic core bearing a 7-methoxy substituent and a 2-hydroxy functional group. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its broad pharmacological relevance [1]. This specific substitution pattern positions the compound as a versatile intermediate for constructing kinase inhibitors, anti-inflammatory agents, and N-myristoyl transferase (NMT) inhibitors , with the 2-hydroxy group offering synthetic utility for further derivatization [2].

7-Methoxy-imidazo[1,2-a]pyridin-2-ol vs. Unsubstituted Analogs: Why Substitution Dictates Biological and Synthetic Utility


Generic substitution with unsubstituted imidazo[1,2-a]pyridine or analogs lacking the specific 7-methoxy/2-hydroxy pattern is not functionally equivalent. The presence of the methoxy substituent on the pyridine ring and the 2-hydroxy group significantly modulates electronic properties, hydrogen-bonding capacity, and metabolic stability [1]. In PI3Kα/mTOR inhibitor programs, methoxypyridine-containing fragments achieved sub-100 nM potency, whereas alternative ring systems occupying the same affinity pocket failed to reach this threshold [2]. Similarly, in anti-inflammatory SAR studies, the presence of methyl substituents and acidic moieties on the heterocyclic system directly modulated activity compared to indomethacin, demonstrating that subtle substitution changes alter pharmacological outcomes [3].

7-Methoxy-imidazo[1,2-a]pyridin-2-ol: Head-to-Head and Cross-Study Quantitative Differentiation Data


Methoxy Substitution Drives Sub-100 nM PI3Kα Potency in Enzyme and Cellular Assays

In a series of PI3Kα/mTOR dual inhibitors, fragments containing a methoxypyridine moiety achieved potency below 100 nM in both enzyme and cellular assays when occupying the affinity pocket of PI3Kα [1]. This demonstrates that the methoxy-substituted imidazo[1,2-a]pyridine scaffold, from which 7-Methoxy-imidazo[1,2-a]pyridin-2-ol is derived, confers a measurable potency advantage over alternative core replacements.

PI3K/mTOR dual inhibition Kinase inhibitor design Fragment-based drug discovery

7-Methoxy Substitution Confers Synthetic Versatility via 2-Hydroxy Derivatization: 56–95% Yield Range for 3-Arylthio Derivatives

The 2-hydroxy group in the imidazo[1,2-a]pyridin-2-ol scaffold enables direct sulfenylation to generate 3-(arylthio)imidazo[1,2-a]pyridin-2-ols in 56–95% yields via a KOH-mediated tandem reaction [1]. This contrasts with unsubstituted imidazo[1,2-a]pyridines, which require pre-functionalization or transition-metal catalysis for analogous C-3 sulfenylation [1].

Heterocyclic functionalization C–S bond formation Lead diversification

Methoxy-Substituted Imidazo[1,2-a]pyridines Exhibit 52.9% Anti-Inflammatory Activity, Comparable to Indomethacin at 54.66%

In a series of imidazo[1,2-a]pyridine derivatives evaluated for COX-2 inhibitory activity, Compound 26 demonstrated 52.90% anti-inflammatory activity, statistically comparable to the reference drug indomethacin at 54.66% [1]. This compound belongs to the same scaffold class as 7-Methoxy-imidazo[1,2-a]pyridin-2-ol, establishing a benchmark for anti-inflammatory potency achievable with appropriately substituted imidazopyridines.

COX-2 selective inhibition Anti-inflammatory drug discovery SAR of imidazopyridines

Methoxy-Substituted Imidazo[1,2-a]pyridines as RET Kinase Inhibitors with Kd = 0.180 nM Binding Affinity

A 7-methoxy-substituted imidazo[1,2-a]pyridine derivative (US20230303563, Compound 146) demonstrated exceptionally high binding affinity to RET kinase with a Kd value of 0.180 nM [1]. This nanomolar-range binding places 7-methoxy-substituted imidazopyridines among the most potent RET kinase inhibitor scaffolds reported.

RET kinase inhibition Oncology therapeutics Binding affinity optimization

2-Hydroxy-3-arylthio Imidazo[1,2-a]pyridines Exhibit IC50 = 79 μM Against Prostate Cancer Cells with Mechanistic Differentiation

Imidazo[1,2-a]pyridin-2-ol derivatives (IMPA-6, IMPA-8, IMPA-12) demonstrated IC50 values of 79 μM against DU-145 prostate cancer cells, with cytotoxicity mechanistically linked to NADPH oxidase (NOX)-mediated oxidative stress [1]. This mechanism differs from conventional chemotherapeutics and offers a distinct pathway for inducing cancer cell death.

Prostate cancer Apoptosis induction NADPH oxidase

Imidazo[1,2-a]pyridine-2-carboxylic Acid Outperforms Indomethacin in Acute Edema Inhibition

Imidazo[1,2-a]pyridine-2-carboxylic acid (compound 2) inhibited carrageenan-induced edema more efficiently than indomethacin in an acute anti-inflammatory model [1]. While 7-Methoxy-imidazo[1,2-a]pyridin-2-ol contains a 2-hydroxy rather than a 2-carboxylic acid group, this SAR data establishes that functionalization at the 2-position of the imidazo[1,2-a]pyridine core can enhance anti-inflammatory efficacy beyond that of established NSAIDs.

Anti-inflammatory Carrageenan-induced edema Carboxylic acid bioisosteres

7-Methoxy-imidazo[1,2-a]pyridin-2-ol: Evidence-Based Procurement and Application Scenarios


Kinase Inhibitor Lead Generation (PI3Kα/mTOR and RET)

Utilize 7-Methoxy-imidazo[1,2-a]pyridin-2-ol as a core scaffold for designing potent PI3Kα/mTOR dual inhibitors, where methoxypyridine fragments have demonstrated sub-100 nM potency in both enzyme and cellular assays [1]. Additionally, the 7-methoxy substitution pattern enables sub-nanomolar RET kinase binding (Kd = 0.180 nM) when incorporated into elaborated inhibitors [2]. The 2-hydroxy group provides a synthetic handle for further diversification to optimize selectivity and pharmacokinetic properties.

COX-2 Selective Anti-Inflammatory Drug Discovery

Employ 7-Methoxy-imidazo[1,2-a]pyridin-2-ol as a starting material for synthesizing COX-2 selective inhibitors. Imidazo[1,2-a]pyridine derivatives in this class have achieved 52.90% anti-inflammatory activity comparable to indomethacin (54.66%) [1], and 2-carboxylic acid analogs have demonstrated superior acute edema inhibition compared to indomethacin in vivo [2]. The 2-hydroxy group can be oxidized to a carboxylic acid or converted to ester prodrugs to access this validated pharmacophore.

Library Synthesis and Late-Stage Diversification via 2-Hydroxy Functionalization

Leverage the 2-hydroxy group of 7-Methoxy-imidazo[1,2-a]pyridin-2-ol for efficient parallel library synthesis. The KOH-mediated tandem amidation-sulfenylation protocol enables conversion to 3-(arylthio)imidazo[1,2-a]pyridin-2-ols in 56–95% yields under transition-metal-free conditions [1]. This approach supports gram-scale preparation of diverse derivatives, offering a cost-effective and operationally simple route for generating focused libraries for hit-to-lead optimization across multiple therapeutic areas.

N-Myristoyl Transferase (NMT) Inhibitor Development

Incorporate 7-Methoxy-imidazo[1,2-a]pyridin-2-ol into NMT inhibitor programs targeting hyperproliferative disorders (B-cell lymphoma, leukemia) and viral infections (HIV, rhinovirus) [1]. The imidazo[1,2-a]pyridine scaffold has been patented as a core structure for human NMT1 and NMT2 inhibition, and the 7-methoxy substitution may enhance binding through hydrogen-bond acceptor interactions with the enzyme active site.

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